2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid is an organic compound with the molecular formula C13H13F3O2. It features a cyclobutyl ring substituted with a trifluoromethylphenyl group and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid typically involves the following steps:
Formation of the Cyclobutyl Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Trifluoromethylphenyl Group: This step often involves trifluoromethylation reactions, which can be carried out using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Attachment of the Acetic Acid Moiety: This can be done through carboxylation reactions, where the cyclobutyl ring is functionalized with an acetic acid group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions may convert the trifluoromethyl group to a methyl group or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the cyclobutyl ring are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nucleophiles such as amines or alcohols.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Methyl derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The cyclobutyl ring provides structural rigidity, which can influence the compound’s overall activity and selectivity .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)phenylacetic acid
- Cyclobutaneacetic acid derivatives
- Other trifluoromethyl-substituted phenyl compounds
Comparison: 2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid is unique due to its combination of a cyclobutyl ring and a trifluoromethylphenyl group. This structural arrangement imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with molecular targets, which may not be observed in similar compounds .
Properties
IUPAC Name |
2-[1-[3-(trifluoromethyl)phenyl]cyclobutyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O2/c14-13(15,16)10-4-1-3-9(7-10)12(5-2-6-12)8-11(17)18/h1,3-4,7H,2,5-6,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRLLAYLTYKHEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.